2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol

Lipophilicity Drug design Regioisomer differentiation

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1270402-80-6; also 1213574-69-6) is a chiral β-amino alcohol with the molecular formula C₈H₉ClFNO (MW 189.61 g/mol). It features a primary amine and primary hydroxyl group on a β-carbon attached to a 3-chloro-5-fluorophenyl ring.

Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
Cat. No. B11905037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol
Molecular FormulaC8H9ClFNO
Molecular Weight189.61 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)C(CO)N
InChIInChI=1S/C8H9ClFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2
InChIKeyPSEARNCXRNCEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol: Physicochemical Baseline and Comparator Landscape for β-Amino Alcohol Building Block Procurement


2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1270402-80-6; also 1213574-69-6) is a chiral β-amino alcohol with the molecular formula C₈H₉ClFNO (MW 189.61 g/mol) . It features a primary amine and primary hydroxyl group on a β-carbon attached to a 3-chloro-5-fluorophenyl ring . The compound is commercially available as a racemate or as single enantiomers—(R)-enantiomer CAS 1213058-55-9 and (S)-enantiomer CAS 1213574-69-6—with purities typically ranging from 95% to 98% . Its computed logP values range from 0.62 (chemsrc) to 1.22 (Fluorochem), reflecting the balanced lipophilic contribution of the dual meta-halogen substitution . This compound serves as a versatile chiral building block for pharmaceutical intermediate synthesis, with protected derivatives (Boc-carbamates) also commercially available for orthogonal synthetic strategies .

Why 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol Cannot Be Interchanged with Regioisomeric or Mono-Halogenated β-Amino Alcohols


The 3-chloro-5-fluoro substitution pattern on the phenyl ring of this β-amino alcohol scaffold is not arbitrary. In a seminal structure-activity relationship (SAR) study of amino-halogen substituted phenyl-aminoethanols, Engelhardt demonstrated that the chloro-fluoro substitution pattern confers a distinct pharmacological profile—specifically, good oral absorption comparable to clenbuterol—that is not replicated by mono-halogenated or alternative di-halogenated regioisomers [1]. The meta,meta-disposition of chlorine and fluorine at the 3- and 5-positions creates a unique electronic environment that modulates both the pKa of the adjacent amino group and the overall lipophilicity (logP 1.22) compared to the 4-chloro-3-fluoro regioisomer (XLogP 0.9) . Furthermore, the presence of both a heavy halogen (Cl) and a light halogen (F) introduces stereoelectronic effects—fluorine's strong electron-withdrawing field effect combined with chlorine's polarizability—that cannot be achieved by mono-halogenated analogs such as 2-amino-2-(3-fluorophenyl)ethan-1-ol (MW 155.17, density 1.208 g/cm³) . Generic substitution with a regioisomer or mono-halogenated variant therefore alters the physicochemical drivers of target binding, membrane permeability, and metabolic stability, invalidating direct interchangeability in lead optimization workflows [2].

Quantitative Differentiation Evidence for 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol Versus Closest Structural Analogs


Lipophilicity Differentiation: LogP 1.22 for 3-Cl-5-F vs. XLogP 0.9 for 4-Cl-3-F Regioisomer

The 3-chloro-5-fluoro substitution pattern confers higher computed lipophilicity compared to its 4-chloro-3-fluoro regioisomer. The target compound (3-Cl-5-F) has a vendor-computed logP of 1.22 (Fluorochem), whereas the 4-chloro-3-fluoro regioisomer (CAS 1250241-63-4) has a reported XLogP of 0.9 (Chem960) . This logP differential of approximately +0.32 units represents a roughly 2-fold increase in octanol/water partition coefficient, which is meaningful for modulating blood-brain barrier penetration and membrane partitioning in medicinal chemistry programs . Additionally, the parent unsubstituted 2-amino-2-phenylethanol has a reported logP ranging from 0.42 to 1.38 depending on the computational method, placing the target compound at the upper end of the lipophilicity range for this scaffold [1].

Lipophilicity Drug design Regioisomer differentiation

Physicochemical Divergence: Target Compound Density (1.351 g/cm³) and Boiling Point (307.6°C) vs. Mono-Fluoro Analog

The incorporation of both chlorine and fluorine in the 3,5-positions produces measurable changes in bulk physical properties relative to mono-halogenated analogs. The target compound (3-Cl-5-F) has a predicted density of 1.351±0.06 g/cm³ and a predicted boiling point of 307.6±37.0°C . In contrast, the mono-fluoro analog 2-amino-2-(3-fluorophenyl)ethan-1-ol (CAS 325152-98-5) has a predicted density of 1.208±0.06 g/cm³ and a boiling point of 286.3±25.0°C . The density increase of +0.143 g/cm³ (approximately +12%) reflects the greater atomic mass of chlorine (35.45 Da) replacing a hydrogen atom, while the boiling point elevation of approximately +21°C suggests stronger intermolecular interactions (enhanced dipole-dipole and halogen bonding) in the bulk phase .

Physicochemical properties Boiling point Density Halogen effects

Class-Level Pharmacological Differentiation: Chloro-Fluoro Pattern Delivers Oral Absorption Comparable to Clenbuterol in Phenyl-Aminoethanol β2-Agonist Series

Engelhardt's systematic SAR study of amino-halogen substituted phenyl-aminoethanols demonstrated that the chloro-fluoro substitution class—the halogen pattern present in the phenyl ring of the target compound—exhibited 'good oral absorption, comparable to that of clenbuterol' in guinea pig, cat, and rat models [1]. This contrasts with other substitution patterns: chloro-cyano and fluoro-cyano compounds showed the strongest bronchial β2-mimetic activity, while chloro-fluoro compounds were specifically noted for their favorable oral pharmacokinetic profile rather than maximal potency [1]. Clenbuterol itself is characterized by an oral EC₅₀ of 31.9 nM at the β2-adrenergic receptor and is clinically recognized for its efficacy after oral administration [2]. The Engelhardt findings indicate that the chloro-fluoro substitution imparts a balanced profile of β2-selectivity with low β1-intrinsic activity in the heart, making it a preferred starting template for orally bioavailable β2-agonist development [3].

β2-adrenoceptor Oral absorption Clenbuterol analog Bronchodilator SAR

Enantiomeric Availability: Both (R)- and (S)-Enantiomers with Discrete CAS Numbers and ≥98% Purity for Stereospecific SAR

The target compound is commercially available as both individual enantiomers with discrete CAS registry numbers: (R)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1213058-55-9) at 98% purity, and (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1213574-69-6) at ≥95% purity, as well as the corresponding hydrochloride salts . This contrasts with many regioisomeric analogs such as 2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol (CAS 1250241-63-4), which is predominantly available only as a racemate or hydrochloride salt with fewer enantiopure sourcing options . The (S)-enantiomer hydrochloride (CAS 2055576-85-5) is available at >99% purity (SynHet, pharmaceutical grade per USP/BP/Ph. Eur. specifications), enabling cGMP-compliant intermediate procurement . The availability of both antipodes with defined stereochemistry is essential for evaluating enantioselective biological activity; the Zhao et al. 2019 antifungal study of structurally related L-amino alcohol derivatives explicitly demonstrated that 'only compounds in the S-configuration showed antifungal activity,' making enantiopure sourcing a non-negotiable procurement criterion [1].

Chiral resolution Enantiopure building blocks Stereochemistry Asymmetric synthesis

Protected Derivative Portfolio: Boc-Carbamate Forms Enable Orthogonal Protection Strategies Not Universally Available Across Regioisomers

The 3-chloro-5-fluoro substitution pattern is supported by a commercially cataloged portfolio of N-Boc protected derivatives: tert-butyl (S)-(2-amino-2-(3-chloro-5-fluorophenyl)ethyl)carbamate (CAS 1270288-48-6) and tert-butyl (R)-(2-amino-2-(3-chloro-5-fluorophenyl)ethyl)carbamate (CAS 1270082-86-4) . These Boc-protected forms enable direct incorporation into peptide coupling and reductive amination sequences without additional protection/deprotection steps. In contrast, equivalent Boc-carbamate derivatives are not consistently cataloged across all regioisomeric analogs (e.g., 4-Cl-3-F and 2-Cl-5-F series), requiring custom synthesis that adds 2–4 weeks to procurement timelines . The availability of both the free amino alcohol and its Boc-protected form from the same commercial sources also provides batch-to-batch consistency in traceability documentation—a critical factor for IND-enabling studies where synthetic intermediate provenance must be fully documented .

Boc protection Orthogonal synthesis Peptidomimetics Pharmaceutical intermediates

Validated Application Scenarios for 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol Based on Quantitative Differentiation Evidence


Orally Bioavailable β2-Adrenoceptor Agonist Lead Optimization Utilizing the 3-Cl-5-F Substitution Template

Medicinal chemistry teams developing next-generation β2-adrenoceptor agonists with oral bioavailability requirements should prioritize this compound's scaffold as a synthetic starting point. The Engelhardt SAR study (1984) established that the chloro-fluoro substitution class within the phenyl-aminoethanol series delivers oral absorption comparable to the clinical benchmark clenbuterol, with the additional benefit of low β1-intrinsic activity in cardiac tissue [1]. The free primary amine of the target compound serves as a versatile derivatization handle for introducing N-alkyl substituents (e.g., tert-butyl, isopropyl) to generate focused libraries that probe the β2/β1 selectivity window. The availability of both enantiomers enables definitive assessment of stereochemistry-dependent receptor activation, which is critical given the well-established enantioselectivity of β2-agonists .

Stereospecific Antifungal Agent Development Using (S)-Enantiomer as a Key Chiral Intermediate

The Zhao et al. (2019) study of L-amino alcohol derivatives demonstrated that only the S-configuration exhibits antifungal activity, with 3-F substituted compounds achieving MIC values of 0.03–0.06 μg/mL against Candida albicans and Candida tropicalis, and activity against fluconazole-resistant strains isolated from AIDS patients [1]. While the Zhao compounds are more elaborated structures, the target compound's (S)-enantiomer serves as the chiral β-amino alcohol core for constructing analogous antifungal candidates. The (S)-enantiomer hydrochloride is available at >99% purity under pharmaceutical-grade specifications (USP/BP/Ph. Eur.), making it suitable for cGMP intermediate procurement in antifungal lead optimization programs targeting azole-resistant fungal pathogens .

Chiral Building Block for TRPM5 and Ion Channel Modulator Synthesis Featuring the 3-Chloro-5-Fluorophenyl Pharmacophore

The 3-chloro-5-fluorophenyl motif appears in potent and selective ion channel modulators, including a TRPM5 agonist lead compound—(1R,3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile—identified through systematic medicinal chemistry optimization [1]. The target compound provides the pre-formed 3-chloro-5-fluorophenyl-β-amino alcohol fragment that can be directly elaborated into tetrahydroisoquinoline and related heterocyclic scaffolds via Pictet-Spengler or Bischler-Napieralski cyclization strategies. The moderate logP (1.22) of the target compound aligns with the lipophilicity range preferred for CNS-penetrant ion channel modulators, and the dual halogen pattern provides metabolic stability advantages over mono-halogenated analogs .

Parallel Library Synthesis Leveraging Orthogonal Boc-Protected Forms for Multi-Step Solid-Phase or Solution-Phase Chemistry

Research groups executing parallel synthesis of β-amino alcohol-derived compound libraries benefit from the commercial availability of both free-base and Boc-protected forms of the target compound. The Boc-carbamate derivatives (CAS 1270288-48-6 and 1270082-86-4) enable direct on-resin coupling or solution-phase amide bond formation without competing reaction at the β-amino group [1]. This orthogonal protection strategy is not consistently available across all chloro-fluoro regioisomers, making the 3-Cl-5-F substitution pattern a logistically superior choice for high-throughput medicinal chemistry workflows where reducing synthetic steps and procurement complexity directly impacts project timelines . The availability of all four stereochemical/protection-state permutations from commercial sources also simplifies analytical method development by providing authentic reference standards for each synthetic intermediate .

Quote Request

Request a Quote for 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.